molecular formula C22H20N2O6 B5208494 Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate

Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate

Cat. No.: B5208494
M. Wt: 408.4 g/mol
InChI Key: IATQVNWMRRHXKB-UHFFFAOYSA-N
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Description

Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Coupling Reactions: The furan derivative is then coupled with benzoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and furan ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted furan and benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate: Similar structure but with different positional isomerism.

    Furan-2-carboxylic acid derivatives: Share the furan ring but differ in functional groups attached.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.

Uniqueness

Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-3-13-29-22(26)15-7-9-17(10-8-15)23-21(25)20-12-11-19(30-20)16-5-4-6-18(14-16)24(27)28/h4-12,14H,2-3,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATQVNWMRRHXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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